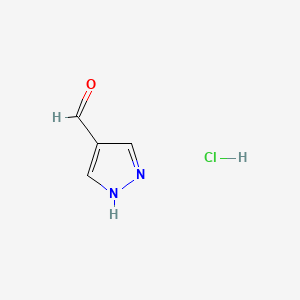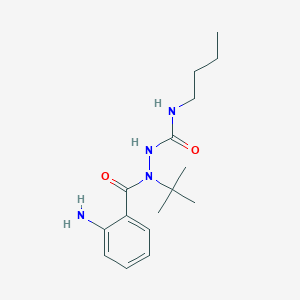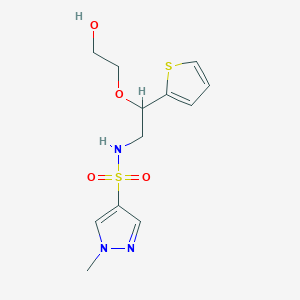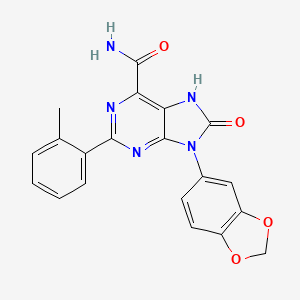
4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, which is a key intermediate in various synthetic pathways for pharmaceuticals and organic molecules. While the specific compound is not directly discussed in the provided papers, they do offer insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related compounds typically involves ring-opening reactions or transformations of pre-existing structures. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is achieved by reacting itaconic anhydride with 3-aminoacetophenone . Another example is the conversion of hippuric acid into methyl 2-benzoylamino-3-oxobutanoate through a series of reactions involving N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis . These methods suggest that the synthesis of 4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid could similarly involve strategic functionalization of the 4-oxobutanoic acid backbone with appropriate amine and piperazine derivatives.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using techniques such as FT-IR, 1H NMR, and single-crystal X-ray diffraction . The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, for example, is described as belonging to a triclinic unit cell with specific dimensions and intermolecular hydrogen bonding patterns . These techniques would likely be applicable in analyzing the molecular structure of 4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, providing insights into its conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and the presence of reactive sites. For instance, the presence of an oxobutanoic acid moiety suggests potential for further chemical transformations, such as esterification or amidation reactions. The analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid using NBO analysis indicates stability arising from hyper-conjugative interactions and charge delocalization , which could also be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized by various analytical techniques. Thermal stability is often assessed using TGA and DTA, as demonstrated for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . UV-Vis spectrophotometry can provide information on the electronic properties, such as absorption maxima, which are related to the compound's chromophoric groups . Additionally, computational methods like DFT can predict vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps, offering a theoretical perspective on the properties of these molecules . These methods would be essential in characterizing the physical and chemical properties of 4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid.
Safety and Hazards
As with any chemical compound, handling “4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid” would require appropriate safety precautions. While specific safety data for this compound is not available, compounds containing piperazine rings can sometimes be irritants or have toxic effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-(2,4,6-trimethylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-12-9-13(2)17(14(3)10-12)19-16(22)11-15(18(23)24)21-7-5-20(4)6-8-21/h9-10,15H,5-8,11H2,1-4H3,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEREUBKYDVNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3005191.png)


![Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide](/img/structure/B3005199.png)

![N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B3005203.png)
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline](/img/structure/B3005204.png)
![N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005205.png)
